Omiganan pentahydrochloride, also known as MBI 226, is a synthetic antimicrobial peptide derived from indolicidin, which is naturally found in bovine neutrophils. This compound consists of twelve amino acids and has shown significant antimicrobial activity against a range of microorganisms, including both gram-positive and gram-negative bacteria as well as fungi. It is primarily utilized in topical formulations for the prevention of infections, particularly in clinical settings such as catheter care.
Omiganan pentahydrochloride was initially developed from indolicidin, a naturally occurring peptide. The synthetic version was created to enhance its antimicrobial properties and stability for clinical use. Its development has been supported by various studies demonstrating its efficacy against numerous pathogens, making it a candidate for treating infections associated with medical devices .
Omiganan pentahydrochloride falls under the category of antimicrobial peptides (AMPs), which are small proteins that play a crucial role in the innate immune response. Specifically, it is classified as a cationic peptide due to its positive charge at physiological pH, which facilitates its interaction with negatively charged bacterial membranes .
The synthesis of omiganan pentahydrochloride is primarily achieved through solid-phase peptide synthesis (SPPS) utilizing Fmoc (9-fluorenylmethoxycarbonyl) chemistry. This method involves the following steps:
The synthesis process is monitored through chloranil tests to ensure the completion of coupling reactions. The final product is purified and characterized to confirm its structure and purity before use in clinical applications .
Omiganan pentahydrochloride has a specific amino acid sequence: ILRWPWWPWRRK-amide. This sequence contributes to its amphipathic nature, allowing it to interact effectively with lipid membranes.
Omiganan pentahydrochloride exhibits rapid bactericidal activity through several mechanisms:
The compound's action is characterized by its ability to form pores in bacterial membranes, which results in leakage of cellular contents and ultimately cell death. This mechanism is particularly effective against both planktonic bacteria and biofilms .
The mechanism by which omiganan pentahydrochloride exerts its antimicrobial effects involves:
Studies have shown that omiganan can achieve minimal inhibitory concentrations effective against various clinical isolates, confirming its potential for treating infections caused by resistant strains .
Omiganan pentahydrochloride has several scientific uses:
Omiganan pentahydrochloride belongs to the cathelicidin family of host defense peptides (HDPs), specifically classified as an indolicidin analog. Taxonomically, it occupies a distinct niche:
Unlike human cathelicidin LL-37 (37 residues), omiganan’s compact 12-residue structure (ILRWPWWPWRRK-NH₂) prioritizes membrane disruption over immunoregulatory functions. Its classification aligns with the Antimicrobial Peptide Database (APD3) entry 314, characterized by:
Table 1: Taxonomic Positioning of Omiganan Among Cathelicidins
| Feature | Bovine Indolicidin | Human LL-37 | Omiganan |
|---|---|---|---|
| Amino acid sequence | ILPWKWPWWPWRR-NH₂ | LLGDFFRKSKEKIGKEFKRIVQRIKDFLRNLVPRTES | ILRWPWWPWRRK-NH₂ |
| Length (residues) | 13 | 37 | 12 |
| Net charge | +4 | +6 | +5 |
| Hydrophobic residues (%) | 38% | 35% | 42% |
| Primary mechanism | Membrane disruption | Membrane disruption & immunomodulation | Membrane disruption |
This positioning enables activity against pathogens resistant to conventional antibiotics, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) [1] [10].
The developmental trajectory of omiganan pentahydrochloride reflects iterative optimization of bovine indolicidin:
This progression yielded a peptide with 4-fold lower hemolytic activity (HC₅₀ = 200 μg/mL) than indolicidin while retaining microbicidal potency [4] [5].
Omiganan’s design incorporates four strategic principles to optimize pharmacodynamic properties:
Table 2: Microbicidal Spectrum of Omiganan Pentahydrochloride
| Pathogen Group | Representative Species | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Key Comparator |
|---|---|---|---|---|
| Gram-positive bacteria | Staphylococcus aureus (MSSA) | 16 | 32 | Vancomycin: 1–2 |
| S. aureus (MRSA) | 16 | 32 | Linezolid: 2–4 | |
| Coagulase-negative staphylococci | 4 | 8 | Oxacillin: 0.25–0.5 | |
| Enterococcus faecium (VRE) | 4 | 8 | Daptomycin: 2–4 | |
| Gram-negative bacteria | Escherichia coli | 32 | 64 | Ciprofloxacin: 0.03 |
| Klebsiella pneumoniae | 32–128 | 128–256 | Meropenem: 0.12 | |
| Pseudomonas aeruginosa | 128 | 256 | Colistin: 1–2 | |
| Fungi | Candida albicans | 64 | 128 | Fluconazole: 0.5–1 |
Data derived from broth microdilution assays against 1,437 clinical isolates (2005–2006) [2] [5]. Activity remains unaffected by:
The peptide achieves rapid lethality via concentration-dependent membrane depolarization, with >3-log bacterial reduction within 15 minutes at 4× MIC. Kill kinetics demonstrate no resistance emergence after 25 serial passages in S. aureus, attributed to multi-mechanistic actions including membrane disruption and inhibition of DNA/RNA synthesis [4] [5].
Immunomodulatory Expansion: Recent evidence indicates omiganan enhances interferon-α (IFN-α) release by plasmacytoid dendritic cells via toll-like receptor (TLR) 7/9 potentiation. At 25 μg/mL, it amplifies IFN-α production 12-fold in response to TLR9 ligands (CpG-ODN), suggesting applications in viral co-infection management [3]. This secondary activity exemplifies the functional pleiotropy achievable through rational peptide design.
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 22642-82-6
CAS No.: 463-82-1